B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid
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Overview
Description
B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a nitrophenylamino carbonyl group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid typically involves the following steps:
Formation of the Arylboronic Acid: The initial step involves the preparation of the arylboronic acid through the Miyaura borylation reaction.
Introduction of the Nitrophenylamino Carbonyl Group: The arylboronic acid is then subjected to a coupling reaction with 4-nitrophenyl isocyanate under suitable conditions to introduce the nitrophenylamino carbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as hydrogen gas for reduction reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Aminophenyl Compounds: Formed from reduction of the nitro group.
Scientific Research Applications
B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is primarily due to the boronic acid moiety, which can interact with hydroxyl groups to form boronate esters. These interactions are crucial in various chemical reactions and applications, such as in the development of sensors and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the nitrophenylamino carbonyl group.
4-Aminophenylboronic Acid: Contains an amino group instead of the nitrophenylamino carbonyl group.
Pinacol Boronic Esters: Used in organic synthesis but have different functional groups.
Uniqueness
B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid is unique due to the presence of the nitrophenylamino carbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications, such as in the development of advanced materials and sensors .
Properties
Molecular Formula |
C13H11BN2O5 |
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Molecular Weight |
286.05 g/mol |
IUPAC Name |
[4-[(4-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BN2O5/c17-13(9-1-3-10(4-2-9)14(18)19)15-11-5-7-12(8-6-11)16(20)21/h1-8,18-19H,(H,15,17) |
InChI Key |
HZFYJPHFQIOIOV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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